Tetrabromoethylene

Mineral Processing Heavy Liquid Separation Density Differentiation

Tetrabromoethylene (C₂Br₄, CAS 79-28-7) is a perbrominated ethylene derivative—a colorless crystalline solid at standard conditions with a molecular weight of 343.64 g·mol⁻¹. As a symmetric, fully halogenated alkene, it belongs to the tetrahaloethylene family alongside tetrachloroethylene (C₂Cl₄) and tetrafluoroethylene (C₂F₄), yet its four heavy bromine substituents confer markedly different physical properties, reactivity, and application profiles that directly impact procurement and formulation decisions.

Molecular Formula C2Br4
Molecular Weight 343.64 g/mol
CAS No. 79-28-7
Cat. No. B1617066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromoethylene
CAS79-28-7
Molecular FormulaC2Br4
Molecular Weight343.64 g/mol
Structural Identifiers
SMILESC(=C(Br)Br)(Br)Br
InChIInChI=1S/C2Br4/c3-1(4)2(5)6
InChIKeyOVRRJBSHBOXFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromoethylene (CAS 79-28-7) Procurement & Selection Guide: Key Differentiators vs. Haloethylene Analogs


Tetrabromoethylene (C₂Br₄, CAS 79-28-7) is a perbrominated ethylene derivative—a colorless crystalline solid at standard conditions with a molecular weight of 343.64 g·mol⁻¹ [1]. As a symmetric, fully halogenated alkene, it belongs to the tetrahaloethylene family alongside tetrachloroethylene (C₂Cl₄) and tetrafluoroethylene (C₂F₄), yet its four heavy bromine substituents confer markedly different physical properties, reactivity, and application profiles that directly impact procurement and formulation decisions [2].

Why Generic Haloethylene Substitution Fails: Tetrabromoethylene vs. Tetrachloroethylene & Tetrabromoethane


Tetrabromoethylene is frequently considered alongside its chlorinated analog tetrachloroethylene (perc) or the saturated brominated ethane derivative 1,1,2,2-tetrabromoethane. However, simple substitution based on halogen identity or carbon skeleton alone is unreliable because critical property differences—density (3.2 vs. 1.62 g/cm³), melting point (50 °C vs. −22 °C), vapor pressure (~0.1 vs. 14–19 mmHg at ambient temperature), and chemical reactivity (olefinic double bond vs. fully saturated backbone)—dictate fundamentally distinct performance in density-driven separation, spectroscopic detection, synthetic reactivity, and volatile emissions [1][2]. These quantitative divergences are detailed in the evidence items below.

Tetrabromoethylene Product-Specific Quantitative Evidence Guide


Density-Driven Mineral Separation: Tetrabromoethylene vs. Tetrachloroethylene

Tetrabromoethylene's experimental density of 3.2 ± 0.1 g/cm³ is approximately 2× higher than the widely used heavy solvent tetrachloroethylene (density 1.622 g/cm³ [1]). This higher sink-float threshold, coupled with a ~50 °C melting point that enables solvent removal via crystallization, historically established tetrabromoethylene as a mineral separation medium for density cuts exceeding those achievable with chlorocarbon-based heavy liquids .

Mineral Processing Heavy Liquid Separation Density Differentiation

Ambient Solid-State Handling & Storage: Melting Point Advantage over Tetrachloroethylene

Tetrabromoethylene is a colorless crystalline solid with melting point 50–57.5 °C , whereas tetrachloroethylene is a volatile liquid with a melting point of −22 °C [1]. This phase difference removes the need for vapor-containment infrastructure that is mandatory for tetrachloroethylene (vapor pressure ~14–19 mmHg at 20–25 °C [2]) and eliminates classification as a volatile liquid for shipping and storage under many regulatory frameworks.

Physical Form Handling Stability Storage Classification

Vapor Pressure and Volatility: Tetrabromoethylene vs. Tetrabromoethane

Tetrabromoethylene exhibits a vapor pressure of approximately 0.1 mmHg at 25 °C . Its saturated analog comparator, 1,1,2,2-tetrabromoethane (acetylene tetrabromide, TBE), has a reported vapor pressure of 0.1 mmHg at 20 °C [1], but TBE is a liquid at room temperature (mp −1 to 1 °C), leading to higher headspace concentrations under equivalent handling due to larger liquid surface area vaporization. Tetrabromoethylene's solid crystalline form further suppresses the effective airborne concentration in open-container scenarios.

Vapor Hazard Headspace Exposure Volatility Control

Synthetic Superiority in Tetratellurafulvalene (TTeF) Cyclization: Tetrabromoethylene Reduces Oligomeric Byproducts

In the optimized synthesis of tetratellurafulvalene (TTeF), a seminal organic conductor building block, the use of tetrabromoethylene in place of tetrachloroethylene during the final cyclization step reduced oligomeric byproduct formation and contributed to achieving reproducible yields exceeding 20% in a process where the original tetrachloroethylene-mediated step was described as a 'relatively low yield step' [1][2]. The heavier bromine leaving groups are proposed to favor intramolecular cyclization over intermolecular oligomerization.

Organic Synthesis π-Donor Materials Tetratellurafulvalene

Raman Spectroscopic Differentiation: Wavelength-Dependent C=C Stretching Intensity vs. Tetrachloroethylene

A direct comparative Raman study of trans-dichloroethylene, trichloroethylene, tetrachloroethylene, and tetrabromoethylene across excitation wavelengths from 632.8 to 337.1 nm demonstrated a marked increase in the relative intensity of the C=C stretching mode for all halogenoethylenes at shorter wavelengths [1]. Tetrabromoethylene's distinct electronic structure (0.8 Debye dipole moment [2] vs. ~0 D for symmetrical tetrachloroethylene [3]) produces differentiable resonance enhancement profiles, enabling selective spectroscopic identification in mixed halogenated matrices—a feature exploited in quality-control and environmental monitoring applications.

Vibrational Spectroscopy Analytical Differentiation Raman Intensity

Bromine Mass Content as a Differentiator for Flame-Retardant and Halogen-Transfer Applications

Tetrabromoethylene contains 93.0% bromine by mass (four Br atoms per molecule, MW 343.64) [1][2], representing the theoretical maximum for a C₂ perbrominated olefin. Comparators such as tetrabromoethane (C₂H₂Br₄, 92.3% Br) and hexabromoethane (C₂Br₆, 95.2% Br) approach this value, but the fully unsaturated backbone of tetrabromoethylene provides a higher Br:C ratio than any saturated bromoethane, while tetrachloroethylene offers zero bromine content [3]. This high bromine loading is functionally relevant where bromine radical generation or halogen-atom transfer is the mechanistic requirement.

Bromine Content Flame Retardancy Halogen Donor

Tetrabromoethylene Best-Fit Research & Industrial Application Scenarios


Heavy Liquid Mineral Separation (Sink-Float at d > 2.5 g/cm³)

Tetrabromoethylene's density of ~3.2 g/cm³ enables sink-float separation of mineral fractions at specific-gravity cutoffs that are unreachable with tetrachloroethylene (1.62 g/cm³) or typical aqueous salt solutions. Historically documented for mineral separation , this application exploits the compound's high density, water immiscibility, and crystallizable physical form for solvent recovery.

Tetrahaloethylene-Mediated Cyclization in Organic Conductor Synthesis

As demonstrated in the optimized TTeF synthesis [1], tetrabromoethylene's superior leaving-group characteristics reduce oligomeric byproduct formation compared to tetrachloroethylene. This is directly relevant to laboratories synthesizing tetrachalcogenafulvalene π-donors and their derivatives for organic conducting and superconducting materials research.

Bromine-Rich Synthetic Intermediate for Halogen-Transfer Chemistry

With 93.0% bromine content [2], tetrabromoethylene serves as a concentrated, non-aqueous bromine source for addition, substitution, and bromodecarboxylation reactions. Its olefinic backbone enables reactivity pathways (e.g., tribromoacetyl bromide formation upon treatment with fuming sulfuric acid) that are not accessible with saturated bromoethanes [3].

Spectroscopic Reference Standard for Halogenoethylene Vibrational Analysis

The comprehensive Raman and infrared spectral characterization of tetrabromoethylene across multiple excitation wavelengths [4] positions it as a well-documented reference compound for benchmarking computational vibrational models of heavy-halogen ethylenes and for calibrating resonance Raman instrumentation in the UV–visible range.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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